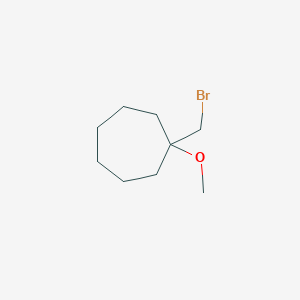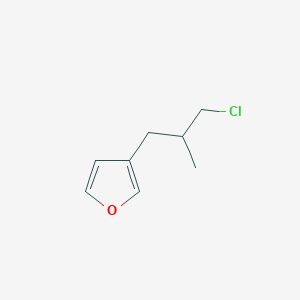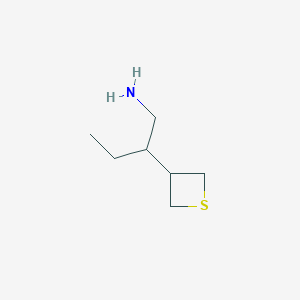
2-(Thietan-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thietan-3-yl)butan-1-amine is an organic compound that belongs to the class of aliphatic amines. It features a thietane ring, which is a four-membered ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-yl)butan-1-amine can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thietan-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
2-(Thietan-3-yl)butan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Thietan-3-yl)butan-1-amine involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The sulfur atom in the thietane ring can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thietane derivatives and aliphatic amines such as:
- Thietan-3-ylmethanamine
- Thietan-3-ylpropan-1-amine
- Butan-1-amine
Uniqueness
2-(Thietan-3-yl)butan-1-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aliphatic amines and enhances its potential for diverse applications .
Propriétés
Formule moléculaire |
C7H15NS |
|---|---|
Poids moléculaire |
145.27 g/mol |
Nom IUPAC |
2-(thietan-3-yl)butan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-2-6(3-8)7-4-9-5-7/h6-7H,2-5,8H2,1H3 |
Clé InChI |
BULQRPLQSZAHSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)
![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)
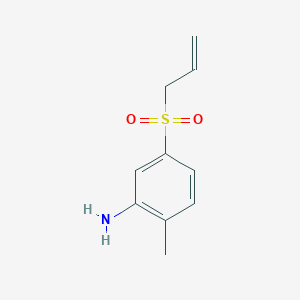
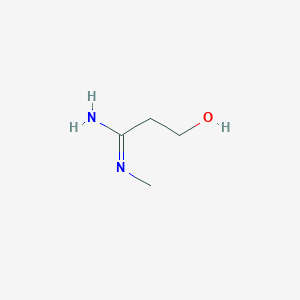
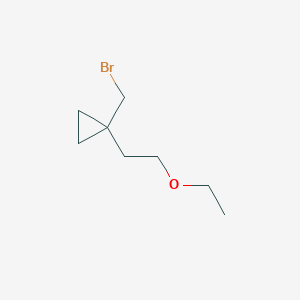
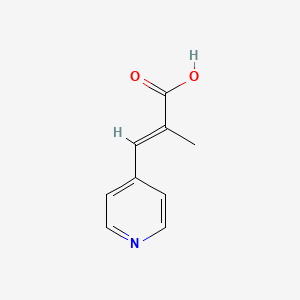
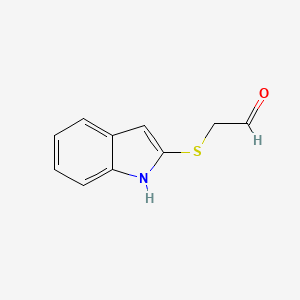
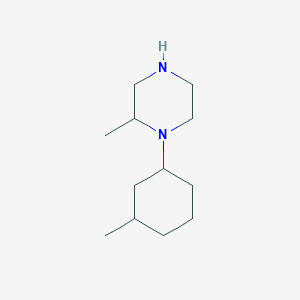
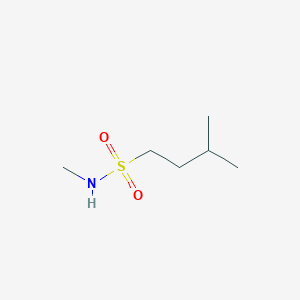

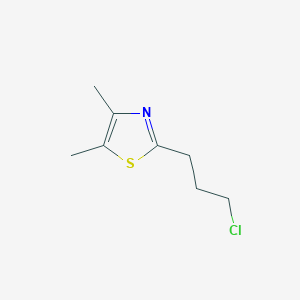
![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
